
8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 438227-14-6 . It has a molecular weight of 267.28 and its IUPAC name is 8-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
Unfortunately, the specific synthesis process for “8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” is not available in the retrieved data. However, quinoline synthesis often involves exothermic reactions and requires a variety of oxidants and highly acidic medium .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13NO3/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19) . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.
Applications De Recherche Scientifique
Proteomics Research
In the field of proteomics , this compound is utilized for its potential in studying protein interactions and functions. It’s often used in the preparation of samples or as a reagent in mass spectrometry to help identify and quantify proteins in complex biological samples .
Biotechnology
Within biotechnology , 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid finds its application in the development of new biochemical assays. It may serve as a building block for synthesizing novel compounds that can be used in various diagnostic tests or for modifying biological molecules .
Medicine
In medical research , this compound could be explored for its pharmacokinetic properties. It might be involved in the synthesis of new drugs or as a molecular framework upon which drug derivatives could be modeled to enhance their efficacy or reduce side effects .
Pharmacology
Pharmacology: often employs such compounds in drug design and discovery. It could act as an inhibitor or activator of certain biological pathways, providing insights into the development of therapeutic agents .
Organic Synthesis
In organic synthesis , 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is valuable as a precursor or intermediate. It can be used to construct more complex organic molecules, playing a crucial role in the synthesis of new organic compounds with potential applications in various industries .
Analytical Chemistry
For analytical chemistry , this compound can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of instruments and in the development of analytical methods for detecting and quantifying other substances .
Materials Science
Lastly, in materials science , the compound’s unique structure could be integral in the synthesis of new materials. Its properties might influence the development of novel polymers or coatings with specific characteristics like enhanced durability or conductivity .
Safety and Hazards
The specific safety and hazard information for “8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” is not available in the retrieved data. However, a Material Safety Data Sheet (MSDS) is available , which would provide detailed safety and hazard information.
Propriétés
IUPAC Name |
8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOJSLOOCZILHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404713 |
Source


|
| Record name | 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438227-14-6 |
Source


|
| Record name | 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







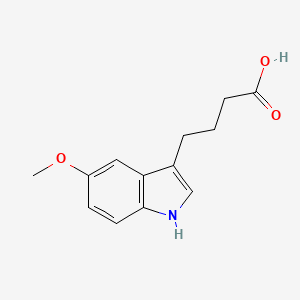
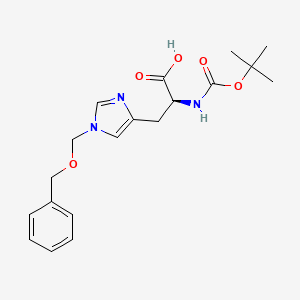
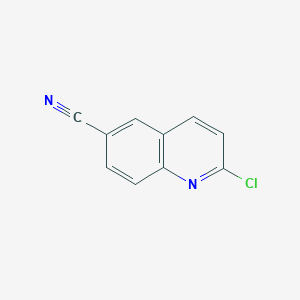
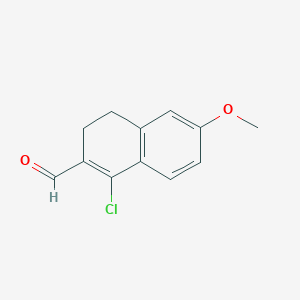
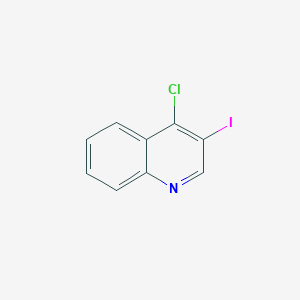
![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid](/img/structure/B1365795.png)

